ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by a 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone core, a sulfanyl acetamido linker, and an ethyl benzoate ester group at the para position of the benzamide moiety (Figure 1). The thienopyrimidinone scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzyme active sites involved in nucleotide metabolism or signal transduction pathways .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-8-10-18(11-9-17)26-21(29)14-34-25-27-19-12-13-33-22(19)23(30)28(25)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKIKRFPMINEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenyl group, and finally, the attachment of the ethyl ester and benzoate moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
Ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl acetamido-linked thienopyrimidinone derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Pyrimidinone Core
- Ethyl 4-[[2-[(4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CAS 686770-24-1) This analog replaces the 2,3-dimethylphenyl group with a simple phenyl substituent at position 3 of the pyrimidinone core.
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0) This compound features a 4-chlorophenyl substituent and a fused cyclopentane ring, increasing molecular rigidity and electronic effects. The chlorine atom enhances electronegativity, which may improve interactions with polar residues in enzyme pockets .
Core Modifications
- The fluorophenyl substituents and sulfonamide group suggest enhanced metabolic stability and solubility compared to the target compound .
Physicochemical Properties
Biological Activity
Ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine class and features a unique combination of functional groups. The IUPAC name is ethyl 4-[[2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate. The synthesis typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through reactions involving appropriate precursors.
- Introduction of the Dimethylphenyl Group : This step enhances the compound's biological activity.
- Formation of Sulfanyl and Acetamido Groups : These modifications are crucial for the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor cell proliferation by interfering with signaling pathways involved in cell cycle regulation.
- Antimicrobial Properties : The compound exhibits significant antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that this compound can effectively inhibit the growth of cancer cells. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Acute Leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (Acute Monocytic) | 1.2 | Downregulation of phospho-ERK1/2 |
| MCF7 (Breast Cancer) | 0.5 | Induction of apoptosis |
Antimicrobial Activity
The compound also demonstrates potent antimicrobial effects:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.8 µg/mL |
| Mycobacterium tuberculosis | 1.0 µg/mL |
Case Studies
-
In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
- Study Design : Mice were treated with varying doses; tumor size was measured over time.
- Results : A dose-dependent response was observed with a maximum inhibition rate of 70% at the highest dose.
- Clinical Implications : Preliminary clinical trials have suggested that this compound may serve as a potential therapeutic agent for patients with specific types of leukemia and solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
